2,4-Dinitrophenylhydrazine hydrochloride

Catalog No.
S759606
CAS No.
55907-61-4
M.F
C6H7ClN4O4
M. Wt
234.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dinitrophenylhydrazine hydrochloride

CAS Number

55907-61-4

Product Name

2,4-Dinitrophenylhydrazine hydrochloride

IUPAC Name

(2,4-dinitrophenyl)hydrazine;hydrochloride

Molecular Formula

C6H7ClN4O4

Molecular Weight

234.6 g/mol

InChI

InChI=1S/C6H6N4O4.ClH/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;/h1-3,8H,7H2;1H

InChI Key

PUYFAZQODQZOFK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN.Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN.Cl

Detection of Carbonyls

One of the most common applications of 2,4-DNPH is in the qualitative identification of aldehydes and ketones, which are both functional groups containing a carbonyl group (C=O). 2,4-DNPH readily reacts with the carbonyl group to form a derivative called a 2,4-dinitrophenylhydrazone (2,4-DNPhydrazone). This reaction, known as Brady's test, is a simple and reliable method for identifying the presence of carbonyls in a molecule. The 2,4-DNPhydrazone derivative often has a distinct melting point and characteristic colour, allowing for its identification.

2,4-Dinitrophenylhydrazine hydrochloride is an organic compound with the formula C₆H₇ClN₄O₄. It appears as a red to orange solid and is classified as a substituted hydrazine. The compound is sensitive to shock and friction, necessitating careful handling, often in a damp state to prevent explosive hazards when dry . It serves as a precursor to various derivatives and has notable applications in analytical chemistry.

The primary reaction involving 2,4-Dinitrophenylhydrazine hydrochloride is its interaction with carbonyl compounds (aldehydes and ketones) to form hydrazones. The general reaction can be summarized as follows:

R2C=O+C6H3(NO2)2NHNH2C6H3(NO2)2NHN CR2+H2O\text{R}_2C=O+\text{C}_6\text{H}_3(\text{NO}_2)_2\text{NHNH}_2\rightarrow \text{C}_6\text{H}_3(\text{NO}_2)_2\text{NHN CR}_2+\text{H}_2\text{O}

This reaction is a condensation process where water is eliminated during the formation of the hydrazone. The resulting dinitrophenylhydrazones exhibit characteristic melting points, facilitating the identification of the original carbonyl compound.

The synthesis of 2,4-Dinitrophenylhydrazine hydrochloride can be achieved through the reaction of hydrazine sulfate with 2,4-dinitrochlorobenzene. The process typically involves the following steps:

  • Dissolving hydrazine sulfate in an appropriate solvent.
  • Adding 2,4-dinitrochlorobenzene to initiate the reaction.
  • Isolating the product through crystallization or precipitation methods.

This method yields the hydrochloride salt form of the compound, which is more stable and easier to handle than its free base .

The primary application of 2,4-Dinitrophenylhydrazine hydrochloride lies in qualitative organic analysis. It is widely used in laboratories for:

  • Detecting Carbonyl Compounds: The formation of colored precipitates (yellow to red) upon reaction with aldehydes or ketones serves as a visual indicator.
  • Derivatization: It acts as a derivatization reagent in high-performance liquid chromatography (HPLC), allowing for enhanced detection of carbonyl-containing substances .

Additionally, it finds use in proteomics research and various chemical syntheses .

Interaction studies involving 2,4-Dinitrophenylhydrazine hydrochloride focus on its reactivity with different functional groups. Notably:

  • It does not react with carboxylic acids, amides, or esters due to resonance stabilization that prevents nucleophilic attack on the carbonyl carbon.
  • Its selectivity makes it a valuable tool for distinguishing between different classes of organic compounds in analytical chemistry .

Several compounds share structural or functional similarities with 2,4-Dinitrophenylhydrazine hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
PhenylhydrazineC₆H₅NHNH₂Less reactive towards carbonyls; used primarily for synthesis.
3,5-DinitrophenylhydrazineC₆H₃(NHNH₂)(NO₂)₂Similar reactivity but different substitution pattern; used in similar applications.
Benzoyl hydrazoneC₆H₅C(O)NHNH₂Forms from benzaldehyde; less sensitive than dinitrophenyl derivatives.

The key uniqueness of 2,4-Dinitrophenylhydrazine hydrochloride lies in its strong reactivity with carbonyl groups and its ability to form distinct colored derivatives that are useful for analytical identification.

2,4-Dinitrophenylhydrazine hydrochloride emerged as a critical reagent in organic chemistry during the early 20th century. Its development is closely tied to the work of Otto L. Brady and G. V. Elsmie, who in 1926 pioneered its use for detecting aldehydes and ketones through the formation of crystalline hydrazones. However, the foundational chemistry of 2,4-dinitrophenylhydrazine (DNPH) dates to 1894, when Purgotti first documented its reactivity with carbonyl compounds. The hydrochloride derivative gained prominence due to its enhanced stability and solubility compared to the free base, making it indispensable in analytical workflows.

Prior to modern spectroscopic methods, DNPH hydrochloride served as a primary tool for carbonyl identification. Its utility in educational laboratories persists today, particularly for teaching classical organic analysis techniques. The compound’s synthesis—initially achieved via the reaction of hydrazine sulfate with 2,4-dinitrochlorobenzene—was standardized to meet industrial demand.

Fundamental Chemical Characteristics

Molecular Structure and Physical Properties

2,4-Dinitrophenylhydrazine hydrochloride (C₆H₆N₄O₄·HCl) features a benzene ring substituted with nitro groups at the 2- and 4-positions and a hydrazinium group (-NHNH₂⁺) at the 1-position, stabilized by a chloride counterion. Key physical properties include:

PropertyValue/DescriptionSource
Molecular Weight234.60 g/mol
AppearanceLight yellow to orange crystalline solid
Melting Point160°C (decomposes)
SolubilitySoluble in hot dilute HCl; hygroscopic
StabilityShock-sensitive when dry; stored damp

The compound’s planar structure enables resonance stabilization, with electron-withdrawing nitro groups enhancing electrophilicity at the hydrazine moiety.

Synthesis and Reaction Mechanisms

Industrial synthesis involves nucleophilic aromatic substitution:

  • Chlorobenzene nitration: 2,4-Dinitrochlorobenzene is prepared via sequential nitration of chlorobenzene.
  • Hydrazine substitution: Hydrazine sulfate displaces chlorine, yielding 2,4-dinitrophenylhydrazine, which is subsequently protonated to form the hydrochloride salt.

The reagent’s hallmark reaction with carbonyl compounds proceeds via an addition-elimination mechanism:

  • Nucleophilic attack: The hydrazine’s -NH₂ group attacks the carbonyl carbon, forming a tetrahedral intermediate.
  • Proton transfer and dehydration: Loss of water generates a hydrazone, characterized by intense coloration (yellow to red).

$$
\text{RR'C=O} + \text{C}6\text{H}3(\text{NO}2)2\text{NHNH}2 \rightarrow \text{C}6\text{H}3(\text{NO}2)2\text{NHN=CRR'} + \text{H}2\text{O}
$$

This reaction is selective for aldehydes and ketones, excluding carboxylic acids and esters due to resonance stabilization of their carbonyl groups.

Analytical and Industrial Applications

Table 1: Key Applications of 2,4-Dinitrophenylhydrazine Hydrochloride

Application FieldUse CaseSource
ChromatographyHPLC derivatization of carbonyls (e.g., formaldehyde in cigarette smoke)
Environmental ScienceDetection of airborne carbonyl pollutants (e.g., acrolein)
PharmaceuticalsSynthesis of hydrazone intermediates for drug development
BiochemistryQuantification of reducing sugars and keto acids

In high-performance liquid chromatography (HPLC), the compound reacts with carbonyls under acidic conditions to form UV-detectable hydrazones at 254 nm. For example, the World Health Organization’s protocol for aldehyde detection in cigarette smoke employs DNPH hydrochloride-loaded cartridges coupled with UV analysis.

Structural Analysis and Derivative Characterization

Hydrazones derived from DNPH hydrochloride exhibit distinct melting points and spectral properties, enabling compound identification. Modern techniques such as NMR and mass spectrometry have augmented classical melting-point analysis but remain complementary in educational settings.

The compound’s utility in forensic toxicology stems from its ability to form stable derivatives with illicit drugs and metabolites, facilitating their isolation and identification.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

55907-61-4

Dates

Last modified: 08-15-2023

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